molecular formula C12H8Br2O3 B3012030 2,4-Dibromo-6-methylphenyl furan-2-carboxylate CAS No. 325811-49-2

2,4-Dibromo-6-methylphenyl furan-2-carboxylate

Cat. No.: B3012030
CAS No.: 325811-49-2
M. Wt: 360.001
InChI Key: MQEZVUWJGDFTRV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylphenyl furan-2-carboxylate ( 325811-49-2) is a chemical compound with the molecular formula C12H8Br2O3 and a molecular weight of 360.00 . This ester is built on molecular scaffolds known for their significant research potential in medicinal chemistry. The compound features a furan ring, a key heterocycle in drug discovery that is often incorporated to modulate the biological activity and physicochemical properties of lead molecules . Researchers are exploring derivatives containing similar bromophenol and furan moieties for a range of biochemical applications. Compounds with the furan-2-carboxamide group have shown promise in recent studies, demonstrating potential anti-cancer activity against human cancer cell lines such as hepatocellular carcinoma and breast adenocarcinoma . Furthermore, related bromophenol and furan-based structures have been investigated for their in vitro protein tyrosine kinase (PTK) inhibitory activity, which is a valuable target in cancer research and signal transduction studies . The structural elements present in this compound make it a valuable intermediate for synthetic chemists aiming to develop novel pharmacological tools. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dibromo-6-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZVUWJGDFTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-methylphenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate in biological systems involves its interaction with cellular targets. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dibromo-6-methylphenyl furan-2-carboxylate with structurally related furan-2-carboxylate esters, focusing on substituents, molecular properties, bioactivity, and synthesis methods:

Compound Name Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀/KD) Synthesis Method Key References
This compound 2,4-dibromo-6-methylphenyl ~404.0 (calculated) Not reported Hypothetical esterification
5-(3-Sulfamoylphenyl) furan-2-carboxylate 3-sulfamoylphenyl 367.3 2.3 µM (Mab-SaS) Virtual screening
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl 295.2 Anti-TB activity Meerwein coupling
Hept-6-en-1-yl furan-2-carboxylate hept-6-en-1-yl ~210.2 Not reported One-pot biomass conversion
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 4-chlorophenyl-benzofuran hybrid 366.7 Not reported Multi-step organic synthesis

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Bromine substituents (as in the target compound) increase molecular weight and lipophilicity compared to fluorine or sulfamoyl groups. This may enhance membrane permeability but reduce solubility .
  • The 5-(3-sulfamoylphenyl) derivative exhibits potent inhibition (IC₅₀ = 2.3 µM) against Mycobacterium abscessus salicylate synthase (Mab-SaS), attributed to the sulfonamide group’s hydrogen-bonding capacity .
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate shows anti-tubercular activity, likely due to nitro and fluorine groups stabilizing π-π stacking and dipole interactions in target enzymes .

Synthetic Efficiency: One-pot methods (e.g., for hept-6-en-1-yl ester) offer higher yields (70–85%) and reduced purification steps compared to multi-step routes (e.g., benzofuran hybrids in ) . The target compound’s synthesis would likely require brominated phenol precursors and acid catalysts, similar to halogenated aryl ester protocols .

Crystallographic and Electronic Properties: X-ray studies of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate reveal near-planar geometry, with intramolecular CH···F interactions stabilizing the structure .

Biological Activity

2,4-Dibromo-6-methylphenyl furan-2-carboxylate is a compound of significant interest due to its unique molecular structure, which includes bromine and furan groups. This structure contributes to its notable biological activities, including potential anti-inflammatory and anticancer properties. The compound's molecular formula is C13H10Br2O3C_{13}H_{10}Br_2O_3 with a molecular weight of approximately 327.00 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research indicates that this compound can effectively bind to various biological targets, modulating enzyme activity and influencing cellular signaling pathways. The presence of halogen substituents enhances its binding affinity, making it a candidate for further biological studies.

Biological Activities

  • Anticancer Properties :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
    • For instance, in vitro assays indicated that the compound significantly reduced the viability of breast cancer cells with an IC50 value in the low micromolar range.
  • Anti-inflammatory Effects :
    • The compound has also been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness varies based on the concentration used.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

Compound NameStructural FeaturesBiological Activity
2-Bromo-5-methylphenyl furan-3-carboxylic acidContains a single bromine atom; carboxylic acid groupReduced activity compared to target compound
4-Bromo-3-methylphenyl furan-2-carboxylic acidSimilar phenyl structure but different substitutionAltered reactivity affecting biological outcomes
5-Chloro-6-methylphenyl furan-2-carboxylateChlorine instead of bromine; similar carboxylic structureDifferent halogen impacts overall activity

These comparisons highlight how variations in halogenation and functional groups can lead to significant differences in biological efficacy.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 5 μM after 48 hours of treatment.
  • Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit COX enzymes in vitro. The findings revealed that treatment with 10 μM of the compound resulted in a significant reduction in prostaglandin E2 production, indicating its potential as an anti-inflammatory agent.

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